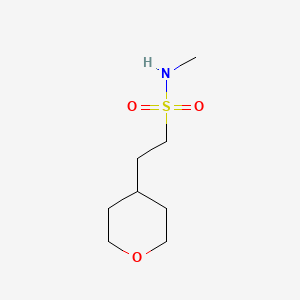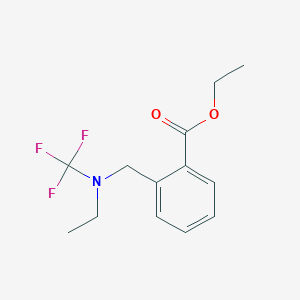
Piperazine, 1-(dichloroacetyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(dichloroacetyl)-4-methyl- is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-(dichloroacetyl)-4-methylpiperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection-deprotection steps to achieve the desired product .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are common methods . These processes are preferred due to their high selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Piperazine, 1-(dichloroacetyl)-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cyclization reactions, such as the formation of 1,5-fused-1,2,3-triazoles through alkyne-azide 1,3-dipolar cycloaddition .
Common Reagents and Conditions: Common reagents used in these reactions include bases like DBU, catalysts such as Ag2CO3, and solvents like toluene . Reaction conditions often involve specific temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .
Aplicaciones Científicas De Investigación
Piperazine, 1-(dichloroacetyl)-4-methyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are studied for their potential therapeutic properties, including their use as antispermatogenic agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of piperazine, 1-(dichloroacetyl)-4-methyl- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to piperazine, 1-(dichloroacetyl)-4-methyl- include other piperazine derivatives such as 4-(dichloroacetyl)piperazine-1-carbaldehyde and piperazine citrate . These compounds share the piperazine core structure but differ in their substituents and specific chemical properties.
Uniqueness: What sets piperazine, 1-(dichloroacetyl)-4-methyl- apart is its specific dichloroacetyl and methyl substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, pharmacokinetics, and interactions with biological targets, making it a distinct and valuable compound in scientific research .
Propiedades
Número CAS |
77368-14-0 |
|---|---|
Fórmula molecular |
C7H12Cl2N2O |
Peso molecular |
211.09 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H12Cl2N2O/c1-10-2-4-11(5-3-10)7(12)6(8)9/h6H,2-5H2,1H3 |
Clave InChI |
LVOFSYIEZWIWRG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
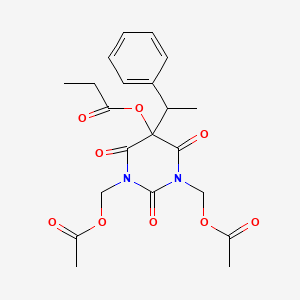

![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

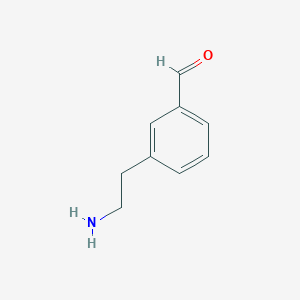
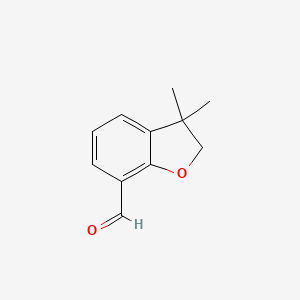
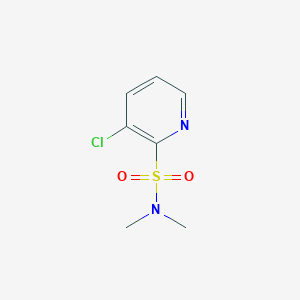
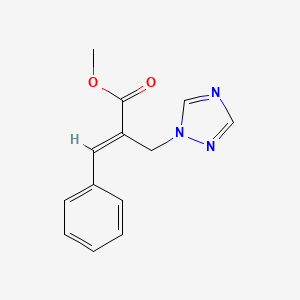
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
